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molecular formula C9H8F2O2 B8331423 7,8-Difluorochroman-6-ol CAS No. 1029476-88-7

7,8-Difluorochroman-6-ol

Cat. No. B8331423
M. Wt: 186.15 g/mol
InChI Key: LKAROKSYQNXXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08303844B2

Procedure details

81.2 ml (0.13 mol) of n-BuLi (15% soln. in hexane) are added to a soln. of 20.0 g (0.12 mol) of 7,8-difluorochroman in 400 ml of THF at −70° C. After 3 h at this temperature, 14.4 ml (0.13 mol) of trimethyl borate are added dropwise, and the batch is warmed to RT. 30 ml of dilute acetic acid (about 30%) are added, and 30 ml of aqueous hydrogen peroxide solution (35%) are carefully added to the batch. When the addition is complete, the mixture is stirred at RT for 17 h. Water is added, and the batch is acidified using 2 N hydrochloric acid. The solution is extracted a number of times with MTBE, and the combined organic phases are washed successively with water, sat. sodium chloride soln. and ammonium iron(II) sulfate soln. The solution is dried using sodium sulfate and evaporated to dryness. The crude product is purified by column chromatography (SiO2, n-heptane: MTBE=2:1).
Quantity
81.2 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
14.4 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
30 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Li]CCCC.[F:6][C:7]1[C:16]([F:17])=[C:15]2[C:10]([CH2:11][CH2:12][CH2:13][O:14]2)=[CH:9][CH:8]=1.B(OC)(OC)[O:19]C.OO.Cl>C1COCC1.O.C(O)(=O)C>[F:6][C:7]1[C:16]([F:17])=[C:15]2[C:10]([CH2:11][CH2:12][CH2:13][O:14]2)=[CH:9][C:8]=1[OH:19]

Inputs

Step One
Name
Quantity
81.2 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
FC1=CC=C2CCCOC2=C1F
Step Three
Name
Quantity
14.4 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −70° C
ADDITION
Type
ADDITION
Details
When the addition
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted a number of times with MTBE
WASH
Type
WASH
Details
the combined organic phases are washed successively with water, sat. sodium chloride soln
CUSTOM
Type
CUSTOM
Details
The solution is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (SiO2, n-heptane: MTBE=2:1)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
FC1=C(C=C2CCCOC2=C1F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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